molecular formula C7H16BrN B3180641 N-Methylcyclohexanamine hbr CAS No. 2250241-73-5

N-Methylcyclohexanamine hbr

Cat. No. B3180641
CAS RN: 2250241-73-5
M. Wt: 194.11 g/mol
InChI Key: LRVPHKNSGVHIMB-UHFFFAOYSA-N
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Description

N-Methylcyclohexanamine, also known as Cyclohexylamine, N-methyl-, is a chemical compound with the formula C7H15N . It is also known by other names such as Cyclohexylmethylamine, Methylcyclohexylamine, N-Methyl-N-cyclohexylamine, and (Methylamino)cyclohexane . It is commonly used in laboratory settings .


Molecular Structure Analysis

The molecular structure of N-Methylcyclohexanamine consists of a cyclohexane ring with a methylamine (NH2) group attached to one of the carbon atoms . The molecular weight of the compound is 113.2007 .


Chemical Reactions Analysis

While specific chemical reactions involving N-Methylcyclohexanamine hbr are not available, a study has shown that controlled potential electrolysis followed by HPLC–UV and GC–MS permitted the identification of three oxidation products: N-methylcyclohexanamine, 2-amino-3,5-dibromobenzaldehyde and 2,4,8,10-tetrabromo dibenzo [b,f] [1,5] diazocine .


Physical And Chemical Properties Analysis

N-Methylcyclohexanamine is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility would require specific experimental data.

Safety and Hazards

N-Methylcyclohexanamine is considered hazardous. It is a flammable liquid and can cause severe skin burns and eye damage . Safety measures include wearing protective gear, ensuring adequate ventilation, and avoiding breathing in vapors, mist, or gas .

properties

IUPAC Name

N-methylcyclohexanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.BrH/c1-8-7-5-3-2-4-6-7;/h7-8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVPHKNSGVHIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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